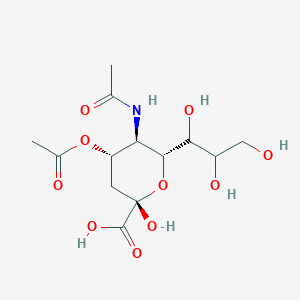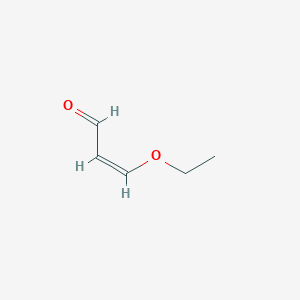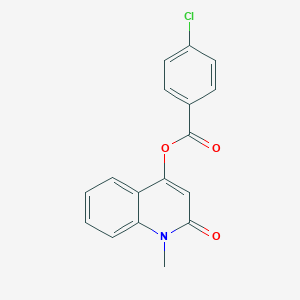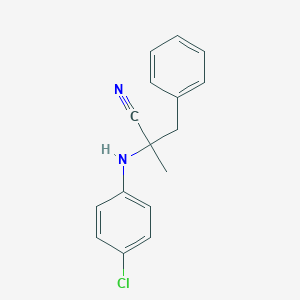
2-Anilino-2-(4-fluorophenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anilino-2-(4-fluorophenyl)propanenitrile, also known as AFPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AFPA is a nitrile-based compound that has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2-Anilino-2-(4-fluorophenyl)propanenitrile is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes. 2-Anilino-2-(4-fluorophenyl)propanenitrile has been shown to inhibit the activity of tyrosinase by binding to the copper ion at the active site of the enzyme. It has also been shown to inhibit the activity of monoamine oxidase by binding to the flavin adenine dinucleotide (FAD) cofactor of the enzyme. In addition, 2-Anilino-2-(4-fluorophenyl)propanenitrile has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
2-Anilino-2-(4-fluorophenyl)propanenitrile has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This makes 2-Anilino-2-(4-fluorophenyl)propanenitrile a potential candidate for the treatment of hyperpigmentation disorders such as melasma. 2-Anilino-2-(4-fluorophenyl)propanenitrile has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, 2-Anilino-2-(4-fluorophenyl)propanenitrile has been studied for its potential use as a fluorescent probe for the detection of zinc ions.
実験室実験の利点と制限
One of the advantages of 2-Anilino-2-(4-fluorophenyl)propanenitrile is its potent inhibitory activity against a variety of enzymes. This makes it a potential candidate for the development of enzyme inhibitors for the treatment of various diseases. However, one of the limitations of 2-Anilino-2-(4-fluorophenyl)propanenitrile is its toxicity. It has been shown to exhibit cytotoxicity at high concentrations, which limits its use in certain applications.
将来の方向性
There are several future directions for the study of 2-Anilino-2-(4-fluorophenyl)propanenitrile. One potential direction is the development of 2-Anilino-2-(4-fluorophenyl)propanenitrile derivatives with improved potency and selectivity. Another potential direction is the study of 2-Anilino-2-(4-fluorophenyl)propanenitrile as a potential treatment for hyperpigmentation disorders such as melasma. In addition, the use of 2-Anilino-2-(4-fluorophenyl)propanenitrile as a fluorescent probe for the detection of zinc ions could be further explored. Overall, 2-Anilino-2-(4-fluorophenyl)propanenitrile has shown great potential for various applications and further research is needed to fully understand its properties and potential uses.
合成法
2-Anilino-2-(4-fluorophenyl)propanenitrile can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-fluoroacetophenone with aniline in the presence of sodium hydride and acetonitrile. The resulting product is then treated with potassium cyanide to form 2-Anilino-2-(4-fluorophenyl)propanenitrile. Other methods include the reaction of 4-fluoroacetophenone with aniline in the presence of a catalytic amount of copper(I) iodide and potassium carbonate, or the reaction of 4-fluoroacetophenone with aniline in the presence of a palladium catalyst.
科学的研究の応用
2-Anilino-2-(4-fluorophenyl)propanenitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against a variety of enzymes such as tyrosinase, monoamine oxidase, and acetylcholinesterase. 2-Anilino-2-(4-fluorophenyl)propanenitrile has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, 2-Anilino-2-(4-fluorophenyl)propanenitrile has been studied for its potential use as a fluorescent probe for the detection of zinc ions.
特性
分子式 |
C15H13FN2 |
|---|---|
分子量 |
240.27 g/mol |
IUPAC名 |
2-anilino-2-(4-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C15H13FN2/c1-15(11-17,12-7-9-13(16)10-8-12)18-14-5-3-2-4-6-14/h2-10,18H,1H3 |
InChIキー |
UKJUXHHRZMJXAA-UHFFFAOYSA-N |
SMILES |
CC(C#N)(C1=CC=C(C=C1)F)NC2=CC=CC=C2 |
正規SMILES |
CC(C#N)(C1=CC=C(C=C1)F)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)





![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)
![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)

![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)

![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)
